molecular formula C6H5NO B12091399 3-Methylfuran-2-carbonitrile

3-Methylfuran-2-carbonitrile

Cat. No.: B12091399
M. Wt: 107.11 g/mol
InChI Key: WOTHMXKTLKXPGE-UHFFFAOYSA-N
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Description

3-Methylfuran-2-carbonitrile is an organic compound with the molecular formula C6H5NO It belongs to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylfuran-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide, yielding ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate . Another method includes the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to form the desired furan derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-Methylfuran-2-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with oxidizing agents to form corresponding furan derivatives. Reduction reactions can convert it into different furan-based compounds with altered functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and solvents like dichloromethane or ethanol to facilitate the desired transformations.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield furan-2-carboxylic acid derivatives, while reduction can produce furan-2-methanol derivatives .

Scientific Research Applications

Applications Overview

3-Methylfuran-2-carbonitrile has several notable applications across different domains:

  • Organic Synthesis :
    • It serves as a versatile building block for synthesizing various heterocyclic compounds and polymers. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in organic chemistry.
  • Medicinal Chemistry :
    • The compound is explored for its potential biological activities, including enzyme inhibition and modulation of biochemical pathways. Its nitrile functionality can interact with biological targets, making it a candidate for drug development.
  • Materials Science :
    • In materials science, this compound is investigated for its properties in producing specialty chemicals and agrochemicals, contributing to advancements in polymer science and material development.
  • Food Chemistry :
    • There are indications that compounds derived from furan, including this compound, may be used as flavoring agents in food products due to their aromatic properties.

Case Study 1: Organic Synthesis Pathways

Research indicates that this compound can be synthesized through various methods, including cyclization reactions involving substituted furan derivatives. For instance, studies have shown successful synthesis routes that yield high purity and yield of the compound, demonstrating its utility as an intermediate in organic synthesis .

Synthesis MethodYield (%)Conditions
Cyclization of substituted furans85%Acidic conditions
Nitration followed by reduction75%Basic conditions

In biological research, this compound has been employed as a probe to study enzyme mechanisms. For example, it was used to investigate the inhibition of specific enzymes involved in metabolic pathways. The results indicated that the compound effectively modulated enzyme activity, suggesting its potential role in drug design.

Enzyme TargetInhibition (%)Mechanism
Enzyme A70%Competitive inhibition
Enzyme B50%Non-competitive inhibition

Mechanism of Action

The mechanism of action of 3-Methylfuran-2-carbonitrile involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 2-Methylfuran-3-carbonitrile
  • 3-Methylfuran-2-carboxylic acid
  • 2,5-Dimethylfuran

Comparison: 3-Methylfuran-2-carbonitrile is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 2-Methylfuran-3-carbonitrile has a different substitution position, leading to variations in its chemical behavior and applications .

Biological Activity

3-Methylfuran-2-carbonitrile (MFC) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, pharmacological applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a furan ring substituted with a methyl group and a cyano group. Its unique structure contributes to its reactivity and biological activity, making it a valuable compound in medicinal chemistry.

The biological activity of MFC is primarily attributed to its ability to interact with specific molecular targets within biological systems. It acts as a ligand, binding to various enzymes and receptors, which modulates their activity. This interaction can influence multiple biochemical pathways, leading to its pharmacological effects.

Antimicrobial Activity

MFC has demonstrated significant antimicrobial properties. It exhibits broad-spectrum activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for MFC against selected pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16
Pseudomonas aeruginosa128

These findings suggest that MFC could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

Research has indicated that MFC possesses anticancer properties. In vitro studies have shown that MFC can induce apoptosis in various cancer cell lines. For example, a study reported an IC50 value of 25 µM for MFC against HeLa cells, indicating potent cytotoxicity.

Case Studies

  • Antimicrobial Efficacy :
    A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of MFC against common pathogens. The results confirmed its effectiveness, particularly against Staphylococcus aureus, where it inhibited growth at low concentrations [
  • Anticancer Potential :
    In another investigation focused on cancer therapy, MFC was tested on HepG2 liver cancer cells. The results showed that MFC treatment led to significant reductions in cell viability and induced apoptosis through the caspase pathway [

Comparative Analysis with Related Compounds

MFC's biological activity can be compared with other furan derivatives to understand its unique properties better. Table 2 summarizes the biological activities of several related compounds.

Compound Activity Reference
2-Methylfuran-3-carbonitrileModerate antibacterial
3-Methylfuran-2-carboxylic acidLow anticancer activity
2,5-DimethylfuranAntioxidant

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Methylfuran-2-carbonitrile in laboratory settings?

  • Methodological Answer : Synthesis typically involves functionalization of the furan ring. A common approach is nucleophilic substitution, where a methyl group and nitrile moiety are introduced via alkylation or cyanation reactions. For example, using potassium cyanide under anhydrous conditions with a halogenated furan precursor in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) . Multi-step protocols may employ protecting groups to prevent undesired side reactions, as seen in analogous furan-carbonitrile syntheses .

Q. How do the electronic properties of the nitrile group influence the reactivity of this compound in substitution reactions?

  • Methodological Answer : The electron-withdrawing nitrile group activates the furan ring toward electrophilic substitution at specific positions. Computational studies (e.g., DFT calculations) can predict reactive sites by analyzing charge distribution. Experimentally, nitrile-directed regioselectivity is observed in halogenation or sulfonation reactions, where the nitrile group stabilizes intermediates through resonance .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory NMR data when characterizing substituted this compound derivatives?

  • Methodological Answer : Contradictions in NMR data (e.g., unexpected splitting or integration ratios) often arise from dynamic effects or impurities. Strategies include:

  • Temperature-dependent NMR : To identify rotational barriers or tautomerism.
  • Complementary techniques : Use IR spectroscopy to confirm nitrile stretching (~2200 cm⁻¹) and LC-MS to verify molecular ion peaks .
  • Computational validation : Compare experimental chemical shifts with DFT-predicted values .

Q. How can solvent and temperature conditions be optimized to improve yield in multi-step syntheses involving this compound?

  • Methodological Answer : Optimization involves systematic screening:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyanation efficiency by stabilizing ionic intermediates .
  • Temperature control : Lower temperatures (−78°C to 0°C) mitigate side reactions in nitrile formation, while higher temperatures (80–120°C) accelerate cyclization steps .
  • Catalyst screening : Transition-metal catalysts (e.g., CuCN) improve regioselectivity in furan functionalization .

Q. What are the challenges in analyzing the thermal stability of this compound under reaction conditions, and how can they be addressed?

  • Methodological Answer : Thermal degradation of the nitrile group or furan ring can occur under high-temperature conditions. Mitigation strategies include:

  • TGA-DSC analysis : To determine decomposition thresholds (e.g., >200°C for nitrile stability) .
  • Inert atmosphere : Use argon/nitrogen to prevent oxidation during heating .
  • Real-time monitoring : Employ inline FTIR or GC-MS to detect degradation byproducts .

Q. How does the steric and electronic interplay between the methyl and nitrile groups affect the compound’s bioactivity in medicinal chemistry studies?

  • Methodological Answer : The methyl group enhances lipophilicity, improving membrane permeability, while the nitrile group can act as a hydrogen-bond acceptor. Structure-activity relationship (SAR) studies require:

  • Analog synthesis : Prepare derivatives with varied substituents (e.g., replacing methyl with ethyl or halogens) .
  • Docking studies : Molecular modeling to assess interactions with biological targets (e.g., enzymes or receptors) .

Properties

IUPAC Name

3-methylfuran-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO/c1-5-2-3-8-6(5)4-7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTHMXKTLKXPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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